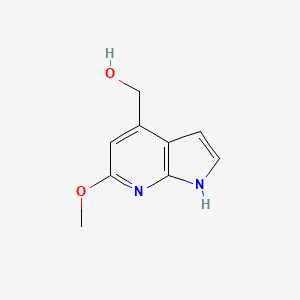

4-(Hydroxymethyl)-6-methoxy-7-azaindole

Description

Structural Classification Within the Azaindole Family

The azaindole family encompasses several isomeric forms, including 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, each distinguished by the position of the nitrogen atom within the bicyclic framework. Within this classification system, this compound belongs specifically to the 7-azaindole subfamily, formally known as 1H-pyrrolo[2,3-b]pyridine derivatives. This structural designation indicates that the nitrogen atom is positioned at the 7-position of the indole-like framework, creating a unique electronic environment that influences both chemical reactivity and biological activity patterns.

The 7-azaindole core structure consists of a pyrrole ring fused to a pyridine ring, with the nitrogen atom of the pyridine positioned adjacent to the fusion point. This arrangement creates a hydrogen bond donor-acceptor pair that has proven particularly valuable in medicinal chemistry applications, especially for kinase inhibition where these nitrogen atoms can form critical interactions with the adenosine triphosphate binding site. The presence of both nitrogen atoms in specific positions allows 7-azaindoles to mimic important structural features of natural purines, contributing to their biological relevance.

Substitution patterns on the 7-azaindole framework follow systematic nomenclature conventions that precisely define the molecular structure. In this compound, the numbering system places the hydroxymethyl group at position 4 of the pyridine ring and the methoxy group at position 6, both relative to the pyridine nitrogen atom. This specific substitution pattern distinguishes the compound from related derivatives such as 6-methoxy-7-azaindole, which lacks the hydroxymethyl substituent, and 4-hydroxymethyl-7-azaindole, which lacks the methoxy group.

Comparative structural analysis reveals that this compound represents a more complex derivative compared to simpler azaindole structures. While unsubstituted 7-azaindole serves as the parent compound with molecular formula C₇H₆N₂, the addition of hydroxymethyl and methoxy groups increases molecular complexity and introduces additional sites for intermolecular interactions. The hydroxymethyl group provides hydrogen bonding capability, while the methoxy group contributes to electronic effects and steric considerations that can influence molecular conformation and binding properties.

Historical Context of 7-Azaindole Derivatives in Heterocyclic Chemistry

The development of 7-azaindole chemistry represents a significant chapter in the broader history of heterocyclic organic chemistry, with origins tracing back to fundamental investigations into nitrogen-containing aromatic systems. Early synthetic efforts focused on establishing reliable methods for constructing the azaindole framework, with the Fischer indole synthesis emerging as one of the pioneering approaches for accessing these structures. The Fischer reaction, originally developed for indole synthesis, was successfully adapted for azaindole preparation through the use of pyridylhydrazines as starting materials, enabling the systematic exploration of azaindole derivatives.

Historical synthesis development reveals that azaindole chemistry evolved through several distinct phases, beginning with basic ring construction methods and progressing toward sophisticated functionalization strategies. The Madelung synthesis represented another early approach, involving cyclization of ortho-acylaminomethyl derivatives of pyridines to form azaindole structures. However, these classical methods often suffered from limited scope and moderate yields, driving continued innovation in synthetic methodology throughout the twentieth century.

Significant advances in azaindole chemistry occurred during the latter half of the twentieth century, particularly with the development of metal-catalyzed approaches that enabled more efficient and selective synthetic routes. The introduction of palladium-catalyzed cross-coupling reactions revolutionized azaindole synthesis, allowing for the incorporation of diverse substituents through Suzuki, Heck, and related transformations. These methodological advances enabled the preparation of more complex azaindole derivatives, including multiply substituted compounds like this compound.

The emergence of azaindoles as privileged scaffolds in medicinal chemistry marked a pivotal development in their historical trajectory, with pharmaceutical applications driving much of the contemporary research in this area. Recognition of the azaindole framework's ability to serve as an effective kinase inhibitor scaffold led to intensive structure-activity relationship studies that revealed the importance of specific substitution patterns. The 7-azaindole isomer proved particularly valuable due to its optimal hydrogen bonding geometry for kinase active site interactions, establishing it as a preferred scaffold for drug development efforts.

Contemporary developments in 7-azaindole chemistry have focused on developing more efficient synthetic methodologies and exploring new substitution patterns to optimize biological activity. Modern synthetic approaches emphasize functional group tolerance, operational simplicity, and environmental sustainability, leading to the development of novel strategies such as direct metalation reactions and sulfoxide-magnesium exchange processes. These advances have enabled the systematic exploration of diverse substitution patterns, including the specific combination of hydroxymethyl and methoxy groups found in this compound.

| Historical Period | Key Developments | Synthetic Methods | Impact on Field |

|---|---|---|---|

| Early 20th Century | Fischer indole adaptation | Pyridylhydrazine cyclization | Established basic azaindole synthesis |

| Mid-20th Century | Madelung synthesis application | Acylamino cyclization | Expanded synthetic scope |

| Late 20th Century | Metal-catalyzed methods | Palladium cross-coupling | Enabled complex substitution patterns |

| 21st Century | Medicinal chemistry focus | Direct metalation, modern catalysis | Optimized biological properties |

Properties

CAS No. |

1352398-41-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(6-methoxy-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol |

InChI |

InChI=1S/C9H10N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-4,12H,5H2,1H3,(H,10,11) |

InChI Key |

JWAZMSDTSGCSMS-UHFFFAOYSA-N |

SMILES |

COC1=NC2=C(C=CN2)C(=C1)CO |

Canonical SMILES |

COC1=NC2=C(C=CN2)C(=C1)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The azaindole framework, including derivatives like 4-(Hydroxymethyl)-6-methoxy-7-azaindole, has been identified as a privileged structure in drug design. This compound has shown promise in various therapeutic areas:

- Kinase Inhibition : Azaindoles have been extensively studied for their ability to inhibit kinases, which are critical in various signaling pathways associated with cancer and other diseases. The compound's structural features allow for modulation of binding affinity and selectivity towards specific kinases, enhancing its potential as a therapeutic agent .

- Antiviral Activity : Compounds derived from the azaindole structure have been reported to exhibit antiviral properties. For instance, azaindole derivatives have been explored for their effectiveness against HIV, showcasing unique mechanisms of action that could be leveraged for developing new antiviral therapies .

Kinase Inhibitors

Recent studies have highlighted the role of azaindole derivatives in inhibiting MAP4K1, a kinase involved in T-cell activation and proliferation. The compound BAY-405, derived from azaindole, demonstrated significant antitumor activity by enhancing T-cell immunity against tumors . The iterative structure-activity relationship (SAR) studies revealed that modifications to the azaindole core could lead to improved potency and selectivity:

| Compound | IC50 (nM) | Selectivity | Comments |

|---|---|---|---|

| BAY-405 | 9 | High | Potent MAP4K1 inhibitor with favorable pharmacokinetics |

| Azaindole derivative 1 | 161 | Moderate | Reduced potency compared to BAY-405 |

Antiviral Applications

Azaindole derivatives have also been investigated for their antiviral properties. For example, compounds with the azaindole structure were found to inhibit HIV replication effectively. The mechanisms involved include interference with viral entry and replication processes, making these compounds candidates for further development in HIV therapy .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods that emphasize scalability and efficiency. Recent advancements have focused on optimizing synthetic routes to produce large quantities of this compound for research and clinical applications:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and molecular formulas of 4-(Hydroxymethyl)-6-methoxy-7-azaindole and related azaindole derivatives:

Key Observations :

- Substituent Position: The placement of functional groups significantly impacts properties.

- Hydroxymethyl Group: The -CH2OH group in the target compound may introduce hydrogen-bonding capacity, enhancing solubility and interaction with biological targets.

- Halogenated Derivatives : 4-Iodo-6-Methyl-7-azaindole exemplifies halogenated analogs, which are often used in cross-coupling reactions for functionalization.

Preparation Methods

These methods enable the introduction of functional groups such as hydroxymethyl and methoxy substituents at specific positions on the azaindole ring.

Preparation of Hydroxymethyl-Substituted Azaindoles via Boronic Acid Intermediates

A key approach to preparing hydroxymethyl-substituted azaindoles involves the formation of boronic acid intermediates followed by oxidation to the hydroxymethyl group.

Example Method for 5-Hydroxy-7-azaindole (Related to 4-(Hydroxymethyl)-6-methoxy-7-azaindole)

- Step 1 : Formation of boronic acid intermediate

- Add Grignard reagent to a reaction vessel.

- Dropwise add n-butyllithium in tetrahydrofuran (THF) under stirring, react for 3-5 minutes.

- Add trimethyl borate and react at room temperature for 0.5-1.5 hours.

- Step 2 : Quench the reaction with ice water, extract with ethyl acetate, wash, dry, concentrate, and purify by silica gel chromatography to obtain the boronic acid intermediate.

- Step 3 : Oxidation of boronic acid to hydroxymethyl group

- Dissolve intermediate in THF, add sodium hydroxide and hydrogen peroxide, react for 0.5-1.5 hours.

- Step 4 : Adjust pH to 5 with hydrochloric acid, extract, wash, dry, concentrate, and purify to obtain the hydroxymethyl-substituted azaindole.

This method offers mild reaction conditions, high yield, low consumption of reagents like sodium methoxide, and environmentally friendly processes.

Introduction of Methoxy Group at Position 6

Methoxy substitution at position 6 can be introduced via electrophilic aromatic substitution or via palladium-catalyzed cross-coupling reactions using methoxy-substituted aryl boronic acids.

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed Suzuki-Miyaura cross-coupling is extensively used to introduce aryl or heteroaryl substituents on azaindole cores.

- Starting from halogenated azaindole precursors (e.g., 6-chloro-3-iodo-7-azaindole derivatives), coupling with boronic acids bearing methoxy or hydroxymethyl groups allows selective substitution.

- Reaction conditions typically involve Pd2(dba)3 catalyst, SPhos ligand, cesium carbonate base, in toluene/ethanol solvent mixture at moderate temperatures (~60 °C).

- One-pot sequential coupling strategies enable the synthesis of diaryl-substituted azaindoles efficiently.

Reductive Cyclization and Final Assembly

In some synthetic routes, a bromine atom is used as a placeholder on the pyridine ring, which is removed during the final reductive cyclization step to form the azaindole ring system.

Summary Table of Key Preparation Steps

Research Findings and Advantages

- The boronic acid intermediate approach provides mild reaction conditions, high yields, and environmentally friendly processes with minimal waste generation.

- The use of bromine as a placeholder in the pyridine ring allows for scalable synthesis of substituted azaindoles, including methoxy derivatives, with yields up to 84% on a multigram scale.

- Palladium-catalyzed Suzuki coupling enables precise functionalization at the 6-position, facilitating the introduction of methoxy groups and other substituents.

- One-pot synthesis methods for diaryl-substituted azaindoles streamline the process and improve efficiency.

Q & A

Q. Critical Factors :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective for coupling reactions .

- Solvent and temperature : Reactions in DMF or THF at 80–100°C optimize yields.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

How is the crystal structure of this compound determined, and what challenges arise during refinement?

Basic Structural Analysis

X-ray crystallography using SHELX programs (e.g., SHELXL) is the gold standard. Key steps include:

Data collection : High-resolution (<1.0 Å) data from single crystals.

Structure solution : Direct methods (SHELXS) for phase determination.

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Q. Challenges :

- Disorder in the hydroxymethyl group : Requires constrained refinement or split occupancy models.

- Hydrogen bonding interactions : Accurate modeling of O–H···N or O–H···O networks to confirm substituent orientation .

How can regioselectivity challenges in introducing substituents at the 4- and 6-positions be addressed?

Advanced Synthetic Strategy

Regioselectivity is controlled by:

- N-oxide-directed halogenation : The N-oxide group directs electrophilic substitution to the 4-position, as demonstrated in the synthesis of 4-chloro-7-azaindole .

- Pd-catalyzed coupling selectivity : Electron-withdrawing groups (e.g., methoxy at 6-position) activate the 4-position for cross-coupling, while bulky ligands favor 6-substitution .

Q. Example :

- For 6-methoxy-7-azaindole, the methoxy group deactivates the 5-position, allowing Pd-catalyzed coupling at the 4-position with aryl boronic acids .

What computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced Computational Modeling

- DFT calculations : Used to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. For example, the hydroxymethyl group’s oxygen atom shows high electron density, making it a hydrogen-bond donor .

- Molecular docking : Predicts binding affinity to biological targets (e.g., kinases), leveraging the 7-azaindole scaffold’s mimicry of purine bases .

What analytical techniques are optimal for characterizing purity and structural identity?

Q. Basic Analytical Workflow

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ ~3.8 ppm, hydroxymethyl at δ ~4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 205.0874).

- HPLC : Purity assessment using C18 columns (acetonitrile/water gradient) .

How do substituents at the 4- and 6-positions influence biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

Q. Case Study :

- Analogues with 4-hydroxymethyl and 6-methoxy groups show improved IC₅₀ values in kinase inhibition assays compared to unsubstituted 7-azaindoles .

How can contradictions in reaction yields between synthetic methods be resolved?

Q. Advanced Data Analysis

- Comparative studies : Evaluate Pd-catalyzed vs. acid-catalyzed routes. For example, Pd methods (70–85% yield) outperform acid-catalyzed pathways (50–60%) due to better regiocontrol .

- Byproduct analysis : LC-MS identifies side products (e.g., dihalogenated species), guiding optimization of stoichiometry or catalyst loading .

What strategies mitigate toxicity concerns during in vitro studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.